![molecular formula C8H7IN2 B582369 3-碘-2-甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 1256964-50-7](/img/structure/B582369.png)

3-碘-2-甲基-1H-吡咯并[2,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

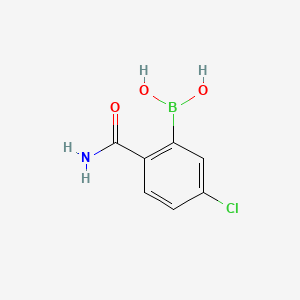

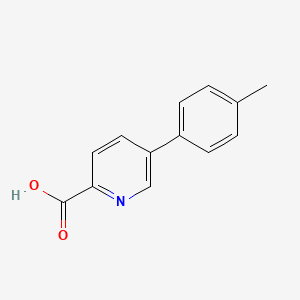

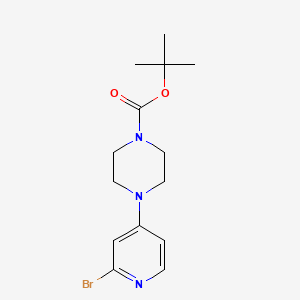

“3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7IN2. It has a molecular weight of 258.06 . This compound is a solid and is part of the halogenated heterocycles and heterocyclic building blocks .

Synthesis Analysis

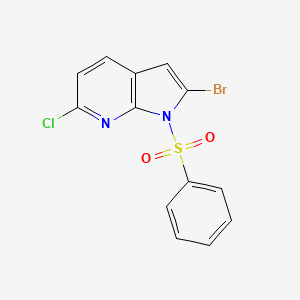

The synthesis of 1H-pyrrolo[2,3-b]pyridines, which includes “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine”, has been investigated through five different routes. These methods involved modifications of Madelung- and Fischer-syntheses of indoles . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES stringCc1cnc2[nH]cc(I)c2c1 . The InChI code for this compound is 1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) . Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines, including “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine”, are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis

“3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It has a molecular weight of 258.06 .科学研究应用

合成和功能化

合成和偶联反应

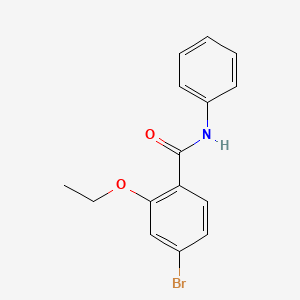

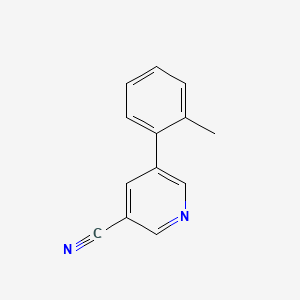

3-碘-2-甲基-1H-吡咯并[2,3-b]吡啶衍生物的一个显著应用涉及它们在合成和功能化中的应用。这些化合物在铜和钯促进的偶联反应中作为前体物质。根据Suzuki、Heck、Stille和Sonogashira条件,从3-碘衍生物与各种试剂进行高效偶联反应的方法已经被描述,突出了这些化合物在创造复杂分子结构方面的多功能性(Lavecchia, Berteina‐Raboin, & Guillaumet, 2004)。

杂环合成

杂环的形成

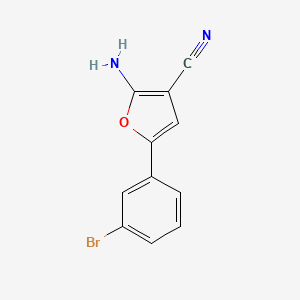

该化合物还在无金属条件下形成各种杂环方面找到应用。一种将Groebke-Blackburn-Bienaymé MCR与I2促进的亲电环化相结合的方法已经被开发用于制备3-碘-1H-吡咯并[3',2':4,5]咪唑-[1,2-a]吡啶和[1,2-b]吡啶的方法,展示了该化合物在引入多样性到杂环骨架中的实用性(Tber et al., 2015)。

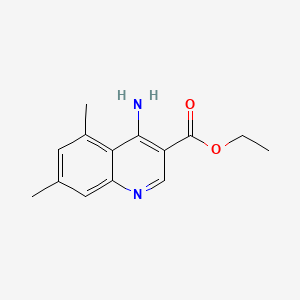

药物化学

抗肿瘤活性

在药物化学领域,新型1H-吡咯并[2,3-b]吡啶衍生物已经被合成并评估其在弥漫性恶性腹膜间皮瘤(DMPM)模型中的抗肿瘤活性,特别是作为细胞周期依赖性激酶1抑制剂的化合物。这些研究已经确定了能够有效减少细胞增殖并诱导凋亡反应的化合物,突出了潜在的治疗应用(Carbone et al., 2013)。

材料科学

钛环戊二烯的细胞毒性

另一个迷人的应用是在材料科学领域,从3-碘-2-甲基-1H-吡咯并[2,3-b]吡啶衍生物合成的非手性氮代吲哚基钛环戊二烯已经被研究其细胞毒性。这些化合物已经在体外测试其作为抗癌药物的潜力,显示出不同程度对癌细胞系的活性,并展示了该化合物在新型治疗剂开发中的相关性(Mendez et al., 2011)。

作用机制

- Primary Targets : 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (referred to as “compound 4h” in research) primarily targets fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 .

- Role of FGFRs : These receptors play a crucial role in signal transduction pathways that regulate cell proliferation, migration, angiogenesis, and organ development . Abnormal activation of FGFR signaling due to mutations or amplification is associated with various cancers.

- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which influence cell growth, survival, and angiogenesis .

- Downstream Effects : Activation of FGFR-dependent signaling pathways facilitates cancer initiation, progression, and resistance to therapy .

- Affected Pathways : These include cell proliferation, angiogenesis, and migration .

- Impact on Bioavailability : Low molecular weight of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine makes it an appealing lead compound for subsequent optimization .

- Cellular Effects : In vitro studies show that compound 4h inhibits breast cancer cell proliferation (4T1 cells) and induces apoptosis. It also significantly reduces cell migration and invasion .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

安全和危害

The safety information for “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” includes the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJCUDXPHMXQDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)N=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678638 |

Source

|

| Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256964-50-7 |

Source

|

| Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)